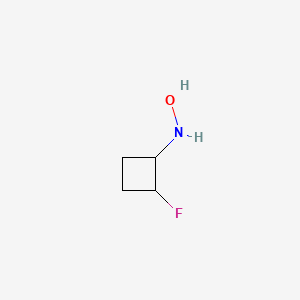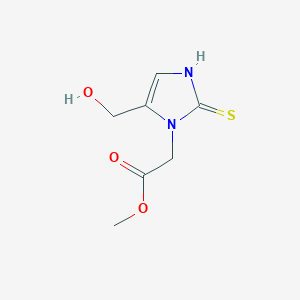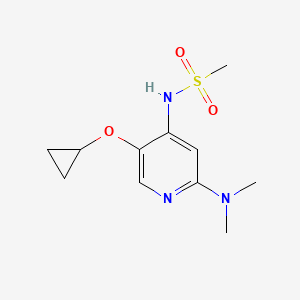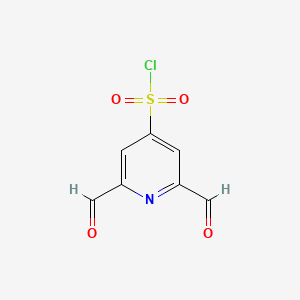
3-Hydroxy-N,N-dimethylisonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-N,N-dimethylisonicotinamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of isonicotinamide, characterized by the presence of a hydroxyl group at the third position and two methyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N-dimethylisonicotinamide typically involves the following steps:
Starting Material: The synthesis begins with isonicotinic acid or its derivatives.
N,N-Dimethylation: The final step involves the dimethylation of the nitrogen atom. This can be done using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and methanol, and the reactions are typically carried out under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
3-Hydroxy-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N,N-dimethylisonicotinamide.
Reduction: Formation of N,N-dimethyl-3-aminomethylisonicotinamide.
Substitution: Formation of various substituted isonicotinamide derivatives.
科学研究应用
3-Hydroxy-N,N-dimethylisonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of tuberculosis and other bacterial infections.
Industry: Used in the development of new materials with specific properties, such as catalysts and polymers.
作用机制
The mechanism of action of 3-Hydroxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets. The hydroxyl group and the dimethylated nitrogen atom play crucial roles in its binding to enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
Isonicotinamide: Lacks the hydroxyl and dimethyl groups.
3-Hydroxyisonicotinamide: Lacks the dimethyl groups.
N,N-Dimethylisonicotinamide: Lacks the hydroxyl group.
Uniqueness
3-Hydroxy-N,N-dimethylisonicotinamide is unique due to the presence of both the hydroxyl group and the dimethylated nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
3-hydroxy-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)8(12)6-3-4-9-5-7(6)11/h3-5,11H,1-2H3 |
InChI 键 |
NZWCJVFKHWPCBW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=C(C=NC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















